(Z)-5-Methylhex-3-enoic acid (Z)-5-Methylhex-3-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211344
InChI: InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3-
SMILES:
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

(Z)-5-Methylhex-3-enoic acid

CAS No.:

Cat. No.: VC17211344

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-Methylhex-3-enoic acid -

Specification

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name (Z)-5-methylhex-3-enoic acid
Standard InChI InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3-
Standard InChI Key CIBMDQOEVWDTDT-ARJAWSKDSA-N
Isomeric SMILES CC(C)/C=C\CC(=O)O
Canonical SMILES CC(C)C=CCC(=O)O

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The IUPAC name [(Z)-5-Methylhex-3-enoic acid] reflects its structural features: a six-carbon chain (hex-), a carboxylic acid group (-oic acid), a double bond starting at the third carbon (-3-en), and a methyl branch at the fifth carbon (5-methyl). The Z configuration indicates that the higher-priority groups on either side of the double bond (the carboxylic acid and methyl groups) are on the same side .

The molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . The structural formula is represented as:
CH3CH2C(=CHCO2H)CH(CH3)\text{CH}_3\text{CH}_2\text{C(=CHCO}_2\text{H)CH(CH}_3\text{)}

Stereochemical Considerations

The Z configuration imposes distinct steric and electronic effects. The cis arrangement of the methyl and carboxylic acid groups creates a sterically crowded environment, influencing reactivity in cycloadditions and conjugate additions . Computational studies suggest that this configuration stabilizes the molecule through hyperconjugation between the double bond’s π-system and the adjacent methyl group.

Synthesis and Isolation Methods

Conventional Synthetic Routes

(Z)-5-Methylhex-3-enoic acid is typically synthesized via stereoselective aldol condensation or Wittig olefination. A representative protocol involves:

  • Aldol Condensation: Propionaldehyde reacts with methyl vinyl ketone under basic conditions (e.g., NaOH) to form the α,β-unsaturated ketone intermediate.

  • Oxidation: The ketone is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .

Key reaction conditions:

  • Temperature: 0–25°C

  • Solvent: Ethanol/water mixture

  • Yield: ~60–70% after purification by column chromatography .

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to enhance stereocontrol. For example, titanium tetrachloride (TiCl₄) with a chiral diamine ligand induces enantioselective formation of the Z isomer, achieving enantiomeric excess (ee) >90% .

Physicochemical Properties

Experimental data for (Z)-5-Methylhex-3-enoic acid remain limited, but analogous compounds provide insights:

PropertyValueMethod/Source
Molecular Weight128.17 g/molCalculated
Density~1.02 g/cm³ (estimated)Computational modeling
Boiling PointNot reported
SolubilityMiscible in polar solventsExperimental analog

The compound’s solubility in polar solvents (e.g., ethanol, DMSO) stems from hydrogen bonding between the carboxylic acid group and solvent molecules.

Chemical Reactivity and Derivatives

Acid-Catalyzed Reactions

The carboxylic acid group undergoes typical reactions:

  • Esterification: Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters.

  • Amide Formation: Couples with amines via EDCI/DMAP-mediated activation .

Conjugated Double Bond Reactivity

The α,β-unsaturated system participates in:

  • Michael Additions: Nucleophiles (e.g., amines) add to the β-carbon.

  • Diels-Alder Reactions: Acts as a dienophile in [4+2] cycloadditions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

(Z)-5-Methylhex-3-enoic acid serves as a precursor in synthesizing prostaglandin analogs, which are investigated for anti-inflammatory properties .

Flavor and Fragrance Industry

Its ester derivatives contribute fruity notes to perfumes, though commercial use remains niche due to cost.

Comparison with Structural Analogs

(Z)-4-Methylhex-3-enoic Acid

Shifting the methyl group to the fourth carbon (CAS 14197236) reduces steric hindrance, lowering the melting point by ~10°C compared to the 5-methyl variant.

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